4-{[(3-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a 3-methylphenoxy group, an acetamido group, and a thiazolyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 3-methylphenoxyacetyl chloride: This is achieved by reacting 3-methylphenol with acetyl chloride in the presence of a base such as pyridine.
Acylation of 2-aminobenzamide: The 3-methylphenoxyacetyl chloride is then reacted with 2-aminobenzamide to form the intermediate 4-[2-(3-methylphenoxy)acetamido]benzamide.
Thiazole ring formation: The intermediate is then reacted with a thiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and thiazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and thiazolyl groups.
Reduction: Reduced derivatives of the acetamido and thiazolyl groups.
Substitution: Substituted derivatives at the acetamido and thiazolyl groups.
Scientific Research Applications
4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE: can be compared with other benzamide derivatives and thiazole-containing compounds.
Benzamides: Compounds with similar benzamide cores but different substituents.
Thiazoles: Compounds with thiazole rings but different functional groups.
Uniqueness
- The unique combination of the 3-methylphenoxy, acetamido, and thiazolyl groups in 4-[2-(3-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE distinguishes it from other similar compounds.
- Its specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[2-(3-methylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-13-3-2-4-16(11-13)25-12-17(23)21-15-7-5-14(6-8-15)18(24)22-19-20-9-10-26-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24) |
InChI Key |
OFLZEQAJULWMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.